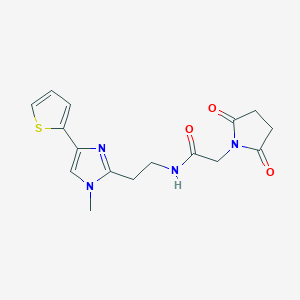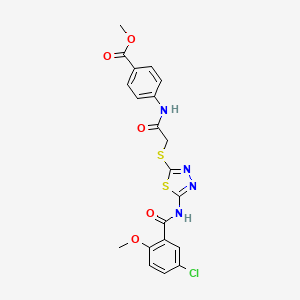![molecular formula C16H17FN2O B2366519 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide CAS No. 2415621-01-9](/img/structure/B2366519.png)
3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a methyl group, and a propan-2-ylphenyl group attached to a pyridine ring. These structural features contribute to its distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the methyl and propan-2-ylphenyl groups, followed by the formation of the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . The subsequent steps to introduce the desired functional groups and form the carboxamide are optimized for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with a different substitution pattern.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the 4-position.
Uniqueness
3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide is unique due to the combination of its fluorine, methyl, and propan-2-ylphenyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions and stability.
Propiedades
IUPAC Name |
3-fluoro-5-methyl-N-(4-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10(2)12-4-6-13(7-5-12)19-16(20)15-14(17)8-11(3)9-18-15/h4-10H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKNMJBSMYLDAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC=C(C=C2)C(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2366442.png)
![4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2366443.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)
![5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2366448.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)
![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)


![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)
